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Compound of Interest

Compound Name: ALD-PEG4-OPFP

Cat. No.: B1526763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of ALD-PEG4-OPFP, a

heterobifunctional linker, in the synthesis of antibody-drug conjugates (ADCs). It covers the

fundamental chemistry, experimental protocols, and characterization techniques pertinent to

the application of this linker in the development of targeted cancer therapeutics.

Introduction to ALD-PEG4-OPFP in ADC
Development
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted

therapy for treating cancer. ADCs leverage the specificity of monoclonal antibodies to deliver

potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker

connecting the antibody and the cytotoxic payload is a critical component that dictates the

stability, pharmacokinetics, and efficacy of the ADC.

ALD-PEG4-OPFP is a versatile, cleavable linker that offers several advantageous features for

ADC development. It is comprised of three key functional components:

An Aldehyde (ALD) group: This serves as a reactive handle for conjugation to a hydrazide- or

aminooxy-modified antibody, forming an acid-labile hydrazone or oxime bond, respectively.

This imparts a pH-sensitive cleavable nature to the linker.
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A Tetra-Polyethylene Glycol (PEG4) spacer: This hydrophilic spacer enhances the aqueous

solubility of the ADC, which can be beneficial when working with hydrophobic payloads. The

PEG spacer can also improve the pharmacokinetic properties of the conjugate and

potentially allow for higher drug-to-antibody ratios (DAR) without inducing aggregation.[1]

An O-Pentafluorophenyl (OPFP) ester: This is a highly reactive group for conjugation to

primary and secondary amines, such as those found on cytotoxic payloads. PFP esters are

known for their high reactivity and relative stability to hydrolysis compared to other amine-

reactive esters like N-hydroxysuccinimide (NHS) esters.

The heterobifunctional nature of ALD-PEG4-OPFP allows for a controlled, sequential

conjugation process, which is essential for the synthesis of well-defined ADCs.

Chemical Properties and Mechanism of Action
The utility of ALD-PEG4-OPFP in ADC synthesis is rooted in its distinct chemical functionalities

that enable a two-step conjugation strategy.

Step 1: Payload-Linker Conjugation via PFP Ester

The first step typically involves the reaction of the PFP ester of ALD-PEG4-OPFP with an

amine-containing cytotoxic payload. The pentafluorophenyl group is an excellent leaving group,

facilitating the formation of a stable amide bond between the linker and the payload. This

reaction is generally carried out in an organic solvent and may be facilitated by a non-

nucleophilic base.

Step 2: ADC Formation via Aldehyde Conjugation

The resulting payload-linker conjugate, now bearing a terminal aldehyde group, is then reacted

with a modified antibody. The antibody is typically engineered to present a hydrazide or

aminooxy functional group. The reaction between the aldehyde and the hydrazide forms a

hydrazone bond, while the reaction with an aminooxy group forms an oxime bond. The

hydrazone linkage is known to be stable at physiological pH (~7.4) but is susceptible to

hydrolysis under the acidic conditions found within endosomes and lysosomes (pH 4.5-6.5).[2]

[3][4] This pH-dependent cleavage is the basis for the targeted release of the cytotoxic payload

inside the cancer cell.
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Quantitative Data on Related Linker Systems
While specific quantitative data for ADCs synthesized with ALD-PEG4-OPFP is not extensively

available in the public domain, the following table summarizes the stability of related hydrazone

linkers, which is indicative of the performance that can be expected from the hydrazone bond

formed using ALD-PEG4-OPFP.

Linker Type Condition Stability Metric Value Reference

Acylhydrazone pH 7.4, 37°C
% Hydrolysis

after 24h
6% [3]

Acylhydrazone pH 4.5, 37°C
% Release after

24h
97%

Phenylketone-

derived

hydrazone

Human and

mouse plasma
Half-life (t1/2) ~2 days

Hydrazone (in

Besponsa®

ADC)

In vivo

(circulation)
Hydrolysis rate 1.5-2% per day

Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis

and characterization of an ADC using ALD-PEG4-OPFP. These are representative protocols

and may require optimization based on the specific antibody and payload used.

Synthesis of Payload-ALD-PEG4 Conjugate
Objective: To conjugate the ALD-PEG4-OPFP linker to an amine-containing cytotoxic payload.

Materials:

Amine-containing cytotoxic payload

ALD-PEG4-OPFP
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and

purification

Mass Spectrometer (MS) for product characterization

Procedure:

Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

Add 1.2 equivalents of ALD-PEG4-OPFP to the solution.

Add 2-3 equivalents of DIPEA to the reaction mixture.

Stir the reaction at room temperature for 2-4 hours.

Monitor the reaction progress by HPLC-MS.

Upon completion, purify the payload-linker conjugate by preparative HPLC.

Lyophilize the pure fractions to obtain the desired product.

Confirm the identity of the product by mass spectrometry.

Preparation of Hydrazide-Modified Antibody
Objective: To introduce hydrazide functional groups onto the antibody. This can be achieved

through modification of the antibody's carbohydrate domains.

Materials:

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

Sodium periodate (NaIO₄) solution

Propylene glycol
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Hydrazide-containing reagent (e.g., adipic acid dihydrazide)

Desalting column

Procedure:

Exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

Cool the antibody solution to 4°C.

Add a freshly prepared solution of sodium periodate to the antibody solution to a final

concentration of 1-10 mM.

Incubate the reaction in the dark at 4°C for 30 minutes to 1 hour to generate aldehyde

groups on the glycan chains.

Quench the reaction by adding propylene glycol.

Immediately remove excess periodate and byproducts using a desalting column equilibrated

with a suitable buffer (e.g., PBS, pH 6.0).

Add a molar excess of a hydrazide-containing reagent to the aldehyde-activated antibody.

Incubate the reaction for 2-4 hours at room temperature.

Purify the hydrazide-modified antibody using a desalting column or size-exclusion

chromatography.

Conjugation of Payload-Linker to Modified Antibody
Objective: To conjugate the aldehyde-bearing payload-linker to the hydrazide-modified antibody

to form the final ADC.

Materials:

Hydrazide-modified antibody

Payload-ALD-PEG4 conjugate
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Conjugation buffer (e.g., PBS, pH 6.0-7.0, potentially with an aniline catalyst)

Size-Exclusion Chromatography (SEC) system for purification

UV-Vis Spectrophotometer

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

Dissolve the Payload-ALD-PEG4 conjugate in a suitable buffer (e.g., PBS with a small

amount of a co-solvent like DMSO).

Add the payload-linker solution to the hydrazide-modified antibody at a desired molar ratio

(e.g., 5-10 fold molar excess of payload-linker).

Incubate the reaction at room temperature for 12-24 hours. The reaction can be monitored

by HIC-HPLC to track the formation of different drug-to-antibody ratio (DAR) species.

Purify the ADC from unreacted payload-linker and other impurities using SEC.

Concentrate the purified ADC and buffer exchange into a formulation buffer.

Characterization of the Antibody-Drug Conjugate
Objective: To determine the key quality attributes of the synthesized ADC, including DAR,

purity, and aggregation.

Methods:

Drug-to-Antibody Ratio (DAR) Determination:

UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody)

and at the λmax of the payload. The DAR can be calculated using the Beer-Lambert law

and the known extinction coefficients of the antibody and the payload.

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the

number of conjugated drug molecules. The peak areas of the different species can be
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used to calculate the average DAR and the distribution of drug loading.

Mass Spectrometry: LC-MS can be used to determine the molecular weight of the intact

ADC and its subunits, allowing for precise determination of the DAR.

Purity and Aggregation Analysis:

Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC

from high molecular weight aggregates and low molecular weight fragments.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE

under reducing and non-reducing conditions can be used to assess the integrity and purity

of the ADC.

Visualizations
The following diagrams illustrate the key processes in the synthesis of an ADC using ALD-
PEG4-OPFP.
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Step 1: Payload-Linker Synthesis Step 2: Antibody Modification

Step 3: ADC Conjugation
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Caption: Workflow for ADC synthesis using ALD-PEG4-OPFP.
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Caption: Mechanism of payload release from a hydrazone-linked ADC.

Conclusion
ALD-PEG4-OPFP is a well-designed heterobifunctional linker that enables the synthesis of

cleavable ADCs with desirable properties. The inclusion of a hydrophilic PEG spacer and the

pH-sensitive hydrazone linkage offers a strategic advantage in developing ADCs with improved
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solubility, stability, and targeted payload release. The experimental protocols and

characterization methods outlined in this guide provide a framework for the successful

implementation of ALD-PEG4-OPFP in the design and synthesis of next-generation antibody-

drug conjugates. As with any ADC development program, careful optimization of the

conjugation process and thorough characterization of the final product are paramount to

achieving a safe and effective therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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